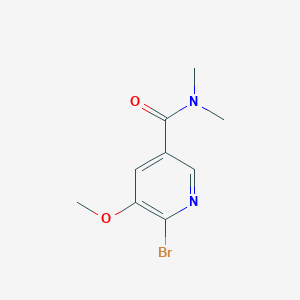![molecular formula C15H17NO3 B11854716 7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)
7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of two methoxy groups at positions 7 and 8, and a ketone group at position 3. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-dimethoxybenzaldehyde with an amine, followed by cyclization, can yield the desired compound. The reaction conditions typically involve heating the mixture in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ketone group.
5,6,7,8-Tetrahydrobenzo[f]quinoline: Similar core structure but without methoxy groups.
Uniqueness
7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one is unique due to the presence of both methoxy groups and a ketone group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
7,8-dimethoxy-2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C15H17NO3/c1-18-13-7-4-9-10-5-8-14(17)16-12(10)6-3-11(9)15(13)19-2/h4,7H,3,5-6,8H2,1-2H3,(H,16,17) |
InChI Key |
SLSRUVXLYLTPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CC2)NC(=O)CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


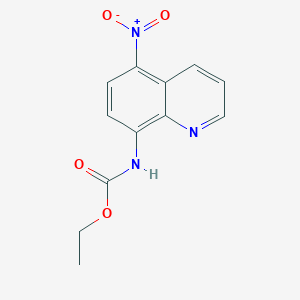

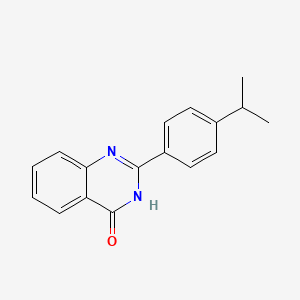

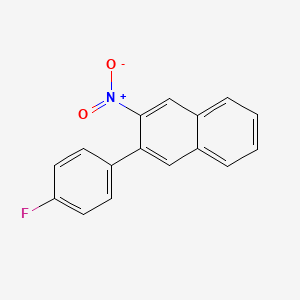
![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)
![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)
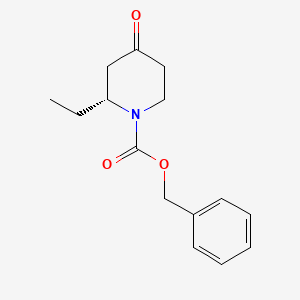
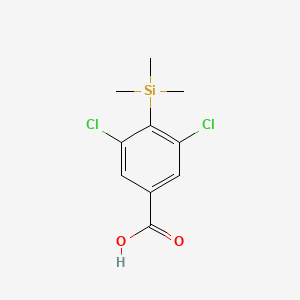


![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
